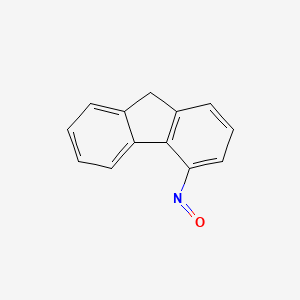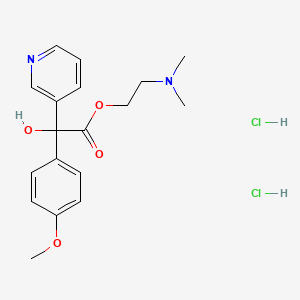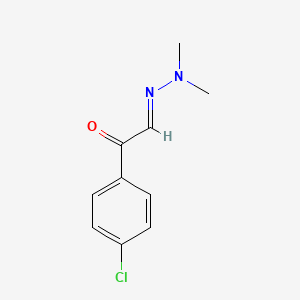
p-Chlorophenylglyoxal N,N-dimethylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Chlorophenylglyoxal N,N-dimethylhydrazone: is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.68 g/mol . It is a derivative of glyoxal, where the aldehyde group is substituted with a p-chlorophenyl group and the hydrazone moiety is dimethylated. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorophenylglyoxal N,N-dimethylhydrazone typically involves the reaction of p-chlorophenylglyoxal with N,N-dimethylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: p-Chlorophenylglyoxal N,N-dimethylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, p-Chlorophenylglyoxal N,N-dimethylhydrazone is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as an intermediate in the synthesis of more complex molecules .
Biology and Medicine: For instance, it has been used in peroxidase-mediated assays due to its stability and reactivity .
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of p-Chlorophenylglyoxal N,N-dimethylhydrazone involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s reactivity with oxidizing and reducing agents allows it to participate in redox reactions, impacting cellular processes .
Comparison with Similar Compounds
- p-Chlorophenylglyoxal N,N-diethylhydrazone
- p-Chlorophenylglyoxal N,N-dimethylhydrazine
- p-Chlorophenylglyoxal N,N-dimethylhydrazone oxime
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both the p-chlorophenyl and dimethylhydrazone groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
24346-19-8 |
|---|---|
Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
(2E)-1-(4-chlorophenyl)-2-(dimethylhydrazinylidene)ethanone |
InChI |
InChI=1S/C10H11ClN2O/c1-13(2)12-7-10(14)8-3-5-9(11)6-4-8/h3-7H,1-2H3/b12-7+ |
InChI Key |
KUZRSCRQPYFUKP-KPKJPENVSA-N |
Isomeric SMILES |
CN(C)/N=C/C(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CN(C)N=CC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


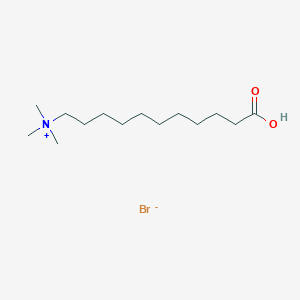
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)

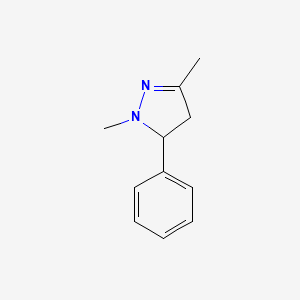
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
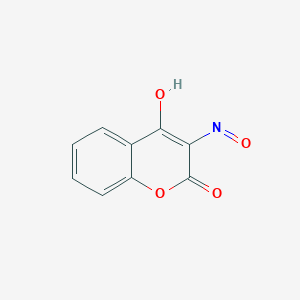
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
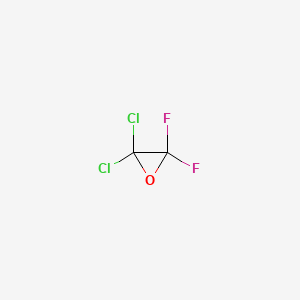
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
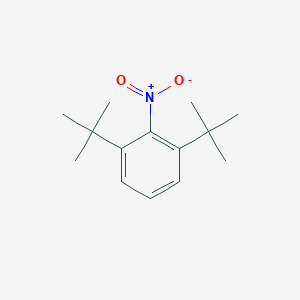
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
